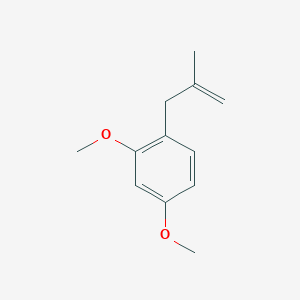
3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene
概要
説明
The compound “3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene” is a synthetic reagent . It’s closely related to compounds like “(2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone” and “3,4-Dimethoxyphenethylamine” which are analogues of major human neurotransmitters .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a methodology has been developed for the synthesis of “methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate” from “2,4-dimethoxybenzoic acid” through decarboxylative iodination and Pd(II)-catalyzed Heck reaction . Another study reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction . For instance, the molecular and crystal structures of the compound “1,3-bis(2,4-dimethoxyphenyl)imidazolidine-2-thione” were determined using this technique .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used in the synthesis of “this compound”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “3-(2 4-DIMETHOXYPHENYL)PROPIONIC ACID” has been described as a synthetic reagent used in the preparation of acylaminopyridinylimidazoles .科学的研究の応用
Antibacterial Properties : Nigam et al. (1982) synthesized compounds including 1-methyl-3(2',4'-dimethoxyphenyl) propane-1,3-diones, which showed considerable antibacterial activity against S. aureus, E. coli, and P. pyocyanea (Nigam, Saharia, & Sharma, 1982).
Cationic Polymerization : Kim & Gong (1999) explored the polymerization of 4-methylene-1,3-dioxolane derivatives with dimethoxyphenyl group, including 2-(2,4-dimethoxyphenyl)-4-MDO derivatives. They found that these compounds underwent polymerization with ring opening and cyclization reactions (Kim & Gong, 1999).
Synthesis of Catechin Diastereomers : Rensburg et al. (1997) demonstrated the asymmetric dihydroxylation of (E)-1-(3,4-dimethoxyphenyl)-3-(2-methoxymethyl-4,6-dimethoxy-phenyl)-propene, leading to the synthesis of catechin diastereomers (Rensburg, Heerden, Bezuidenhoudt, & Ferreira, 1997).
Zirconocene-Catalyzed Polymer Elastomers : Voegelé, Troll, & Rieger (2002) studied the copolymerization of propene with ethene, focusing on catalysts like [bis(η5-1-(2-methylindenyl)dimenthylsilane]ZrCl2. This research is relevant due to the structural similarity and reactivity profile (Voegelé, Troll, & Rieger, 2002).
Structural Analysis of Chalcone Derivatives : Tonder, Muller, & Bezuidenhoudt (2010) analyzed the structure of compounds like 2′,3,4,4′-Tetramethoxychalcone, which includes 1-(2,4-dimethoxyphenyl) groups. Their study provided insights into molecular interactions and stability (Tonder, Muller, & Bezuidenhoudt, 2010).
Catalytic Dimerization of Propene : Eberhardt & Griffin (1970) investigated the catalytic dimerization of propene to 2,3-dimethylbutene using nickel coordination complexes. The findings are pertinent due to the chemical reactivity of similar alkene structures (Eberhardt & Griffin, 1970).
Methanol Conversion to Propene : Svelle, Rønning, & Kolboe (2004) conducted kinetic studies of methylation reactions, including the conversion of ethene to propene over H-ZSM-5. This research is relevant due to the involvement of similar alkenes in the reactions (Svelle, Rønning, & Kolboe, 2004).
Safety and Hazards
将来の方向性
The future directions for the research and application of this compound could involve further exploration of its synthesis, structural analysis, and potential applications in the treatment of metabolic disorders . Further studies could also explore its potential uses in other areas of chemistry and medicine.
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with transition metals used in these reactions, such as palladium or boron reagents .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with a transition metal catalyst, forming a new metal-carbon bond .
Biochemical Pathways
Compounds with similar structures have been involved in the synthesis of bioactive compounds through the suzuki–miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many pharmaceuticals and biologically active compounds .
Result of Action
The compound’s potential role in the suzuki–miyaura cross-coupling reaction suggests it may contribute to the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of 3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a controlled environment, including specific temperatures and pH levels . The presence of transition metals, such as palladium, is also crucial .
特性
IUPAC Name |
2,4-dimethoxy-1-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-5-6-11(13-3)8-12(10)14-4/h5-6,8H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQDXMREHCOLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244937 | |
| Record name | 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-11-5 | |
| Record name | 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





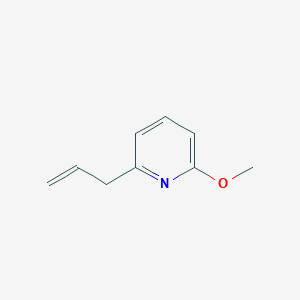
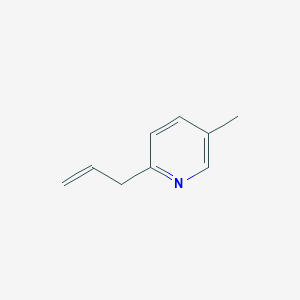
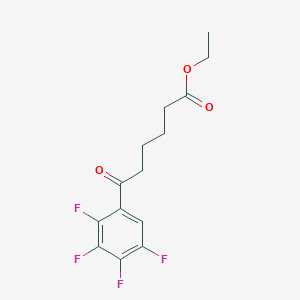
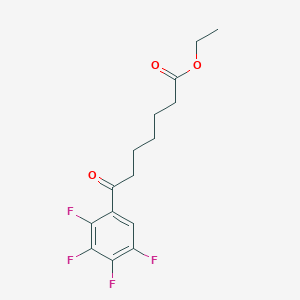
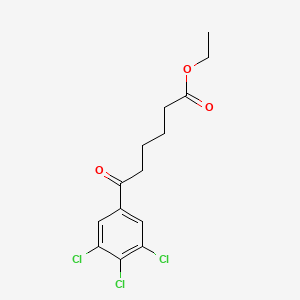
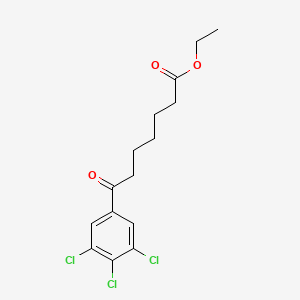
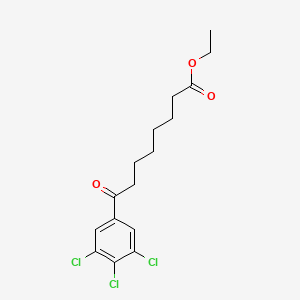
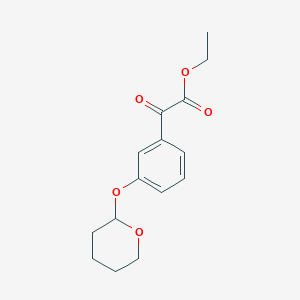

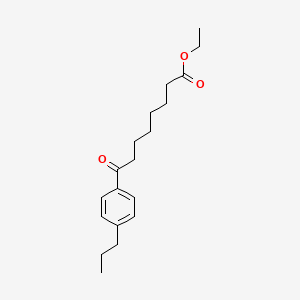
![2-Bromo-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3174061.png)
